Product packaging for 2-(Aminomethyl)-5-fluorophenol(Cat. No.:CAS No. 870669-90-2)

2-(Aminomethyl)-5-fluorophenol

Cat. No.: B3291210
CAS No.: 870669-90-2
M. Wt: 141.14 g/mol
InChI Key: UEMVCBICOZOEQT-UHFFFAOYSA-N
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Description

Significance of Phenolic Amine Compounds in Advanced Chemical Synthesis

Phenolic amines are a class of organic compounds that incorporate both a hydroxyl (-OH) and an amine (-NH2 or its derivatives) group attached to an aromatic ring. This dual functionality makes them highly versatile building blocks in organic synthesis. ontosight.aimdpi.com The hydroxyl group can act as a nucleophile, can be converted into an ether or ester, or can direct electrophilic aromatic substitution. mdpi.com The amine group, also nucleophilic, is fundamental to the formation of amides, imines, and a variety of nitrogen-containing heterocycles. alfa-chemistry.com

The presence of both groups on the same aromatic scaffold allows for a range of chemical transformations. For instance, they are precursors in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. ontosight.aimedchemexpress.comdrugbank.com The non-fluorinated parent compound, 2-(aminomethyl)phenol, is recognized as an antioxidant and a scavenger of free radicals and is being researched for its potential in addressing conditions like inflammation and cardiovascular diseases. medchemexpress.comambeed.com This highlights the inherent potential of the phenolic amine scaffold in medicinal chemistry.

Strategic Importance of Fluorine Substitution in Aromatic Systems for Chemical Design

The introduction of fluorine into organic molecules is a widely used strategy in modern chemical design, particularly in the pharmaceutical and agrochemical industries. alfa-chemistry.comnih.gov The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence can influence the acidity (pKa) of nearby functional groups, the molecule's conformation, and its metabolic stability. enaminestore.com

Overview of Research Trajectories for 2-(Aminomethyl)-5-fluorophenol (B2428389) as a Chemical Entity

Direct and extensive research focusing solely on this compound is limited. However, its primary role in contemporary research appears to be that of a specialized building block for the synthesis of more complex molecules. enaminestore.com Chemical suppliers categorize it as a building block for use in areas like medicinal chemistry and materials science. enaminestore.comfluorochem.co.ukbldpharm.com

Its research trajectory can be inferred from its use as an intermediate in the synthesis of functional libraries and specific target molecules. For instance, a structurally related precursor, 2-(((3-bromopyridin-2-yl)amino)methyl)-5-fluorophenol, has been utilized in the synthesis of compounds aimed at modulating biological targets like procaspase-6. nih.gov This indicates that this compound is a valuable starting material for creating libraries of compounds for screening in drug discovery programs. Its potential applications lie in the construction of novel fluorinated compounds where the unique properties of the phenolic amine and the fluorine atom can be leveraged to achieve desired biological or material characteristics.

Interactive Data Tables

Below are tables summarizing the key chemical identifiers and computed properties for this compound hydrochloride.

Chemical Identifiers for this compound hydrochloride
IdentifierValueSource
CAS Number870562-95-1 nih.govfluorochem.co.uk
Molecular FormulaC7H9ClFNO nih.gov
IUPAC NameThis compound;hydrochloride nih.gov
SynonymsThis compound HCl, 2-Hydroxy-4-fluoro-benzylamine hydrochloride nih.gov
Computed Properties of this compound hydrochloride
PropertyValueSource
Molecular Weight177.60 g/mol nih.gov
Exact Mass177.0356698 Da nih.gov
Topological Polar Surface Area46.3 Ų nih.gov
Heavy Atom Count11 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B3291210 2-(Aminomethyl)-5-fluorophenol CAS No. 870669-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMVCBICOZOEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl 5 Fluorophenol and Its Precursors

Established Synthetic Routes to 2-(Aminomethyl)-5-fluorophenol (B2428389)

A logical and common strategy for synthesizing polysubstituted aromatic compounds is a multi-step sequence starting from a simple, commercially available precursor. 3-Fluorophenol (B1196323) is a suitable starting material for a plausible synthesis of this compound. The key challenge lies in the regioselective introduction of the amino and aminomethyl groups at the correct positions (ortho and para to the hydroxyl group, respectively).

A hypothetical multi-step synthesis could involve the following key transformations:

Ortho-Formylation : Introduction of an aldehyde group ortho to the hydroxyl group of 3-fluorophenol.

Nitration : Introduction of a nitro group. The directing effects of the existing hydroxyl, fluoro, and formyl groups would need to be carefully considered to achieve the desired substitution pattern.

Formation of the Aminomethyl Group : Conversion of the formyl group into an aminomethyl group.

Reduction of the Nitro Group : Reduction of the nitro group to the target primary amine.

The order of these steps is crucial for managing the regioselectivity of each transformation. For instance, the strong ortho,para-directing effect of the hydroxyl group can be exploited.

Achieving the desired substitution pattern on the 3-fluorophenol ring is a primary challenge. The hydroxyl group is a powerful ortho,para-directing group, which can be leveraged to install substituents at positions 2, 4, and 6.

Ortho-Formylation: One of the most critical steps is the selective introduction of a formyl group at the C2 position. Various methods for the ortho-formylation of phenols are known, such as the Reimer-Tiemann, Duff, and Casiraghi reactions. A particularly effective method utilizes paraformaldehyde with magnesium dichloride and triethylamine, which has been shown to provide high yields of salicylaldehydes with exclusive ortho-selectivity for a range of substituted phenols. mdma.chorgsyn.org Applying this to 3-fluorophenol would be a key step in building the required precursor, 4-fluoro-2-hydroxybenzaldehyde. A patent describes a multi-step synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) starting from 3-fluorophenol, involving methylation, bromination, lithium-halogen exchange, formylation, and finally demethylation. google.com

Nitration: Subsequent nitration of a functionalized fluorophenol would introduce the precursor to the C6 amino group. The regiochemical outcome of this electrophilic aromatic substitution would be governed by the combined directing effects of the existing substituents (OH, F, and the aminomethyl precursor).

Recent advances in the C–H functionalization of free phenols offer powerful tools for increasing molecular complexity with high regioselectivity. nih.gov These methods could potentially be applied to fluorinated phenols to introduce the necessary functional groups directly.

Reductive amination is a cornerstone of amine synthesis, providing a direct method to convert aldehydes or ketones into amines. mdpi.com In the synthesis of this compound, this reaction would be employed to convert a precursor aldehyde, such as 6-amino-4-fluoro-2-hydroxybenzaldehyde, into the final aminomethyl group.

The process typically involves two stages: the reaction of the carbonyl compound with an amine (often ammonia (B1221849) for primary amines) to form an imine or enamine intermediate, followed by the reduction of this intermediate. mdpi.com

A variety of reducing agents can be used, with sodium borohydride (B1222165) derivatives being particularly common and effective.

Sodium Triacetoxyborohydride (STAB) : This reagent is highly selective for the reduction of iminium ions in the presence of aldehydes and is effective under mild acidic conditions. harvard.edu

Sodium Cyanoborohydride (NaBH₃CN) : Effective at a controlled pH, this reagent also selectively reduces the imine intermediate. harvard.edu

Catalytic Hydrogenation : This method can also be employed, often using catalysts like palladium on carbon (Pd/C).

The choice of reagent and conditions depends on the substrate's functional group tolerance. A biomimetic approach using a google.comchemicalbook.com-proton shift reaction has also been reported for the reductive amination of fluorinated aldehydes and ketones, offering a practical method for preparing fluorine-containing amines. nih.gov

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsAdvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Acetic acid, ClCH₂CH₂ClHigh selectivity, mild, tolerates many functional groups. harvard.edu
Sodium Cyanoborohydride (NaCNBH₃)pH 6-7Selectively reduces iminium ions over carbonyls. harvard.edu
H₂/CatalystPd/C, Ni, etc., H₂ pressure"Green" method, scalable.
Silanes (e.g., Et₃SiH)Catalyst (e.g., InCl₃), MeOHChemoselective, tolerates various functional groups.

An alternative to direct aminomethylation is the conversion of a related functional group. A common strategy involves the synthesis of a hydroxymethylphenol precursor, which is then converted to the aminomethyl derivative.

This two-step process typically involves:

Activation of the Hydroxyl Group : The alcohol is converted into a good leaving group, for example, by reaction with tosyl chloride to form a tosylate or with a halogenating agent (e.g., SOCl₂) to form a benzyl (B1604629) halide.

Nucleophilic Substitution : The activated intermediate is then treated with an amine source, such as ammonia or a protected amine equivalent (e.g., sodium azide (B81097) followed by reduction), to displace the leaving group and form the aminomethyl group.

Novel and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry is continually developing more efficient and selective reactions, particularly through catalysis. These emerging methods offer potential improvements over classical multi-step syntheses.

Catalytic Aminomethylation: Directly introducing an aminomethyl group onto a phenol (B47542) ring via a C-H activation/functionalization strategy is an attractive and atom-economical approach.

Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) : A highly selective copper(II)-catalyzed ortho-aminomethylation of phenols with aniline (B41778) derivatives has been developed. nih.gov This reaction proceeds under mild conditions with a broad substrate scope. Adapting such a method to use simpler amine sources and applying it to 3-fluorophenol could provide a direct route to an aminomethylated intermediate. Graphene oxide-supported copper sulfide (B99878) nanoparticles have also been shown to catalyze this type of ortho-selective C-H aminomethylation. rsc.org

Acid-Catalyzed Oxy-aminomethylation : Strong Brønsted acids can catalyze the three-component reaction of olefins, formaldehyde (B43269) surrogates (like sym-trioxane), and sulfonamides or carbamates. semanticscholar.orguni-koeln.denih.gov While this specific reaction applies to olefins, the underlying principle of generating a reactive iminium ion species for C-C bond formation is relevant.

Catalytic Fluorination: Instead of starting with a fluorinated precursor, an alternative strategy is to introduce the fluorine atom at a later stage of the synthesis onto a pre-functionalized aminomethylphenol. This "late-stage fluorination" is a powerful tool in medicinal chemistry.

Electrophilic Fluorination : A wide array of electrophilic fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are now available. mdpi.com The regioselectivity of the fluorination of a substituted phenol would depend on the electronic and steric properties of the existing substituents. Catalytic systems, employing transition metals (e.g., Pd, Ti, Ni) or organocatalysts, have been developed to achieve high enantioselectivity and regioselectivity in fluorination reactions. nih.govescholarship.org For instance, palladium-catalyzed directed electrophilic fluorination can achieve ortho-fluorination by using a directing group. nih.gov

Table 2: Common Electrophilic Fluorinating Reagents
ReagentFull NameCharacteristics
Selectfluor®1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)User-friendly, crystalline solid, widely used in electrophilic fluorination. mdpi.com
NFSIN-FluorobenzenesulfonimideHighly effective reagent for fluorination of a wide range of nucleophiles. mdpi.com

These catalytic methods represent the cutting edge of synthetic chemistry and offer promising, more efficient routes for the synthesis of complex molecules like this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govorientjchem.org Key strategies applicable to the synthesis of this compound include the use of greener solvents, alternative energy sources, and catalyst-assisted reactions. nih.gov

Common organic solvents, particularly chlorinated ones, are often volatile and toxic; replacing them with greener alternatives like water, ethanol, or ethyl acetate (B1210297) is a primary goal. nih.govnih.gov In many synthetic steps, solvent-less, or "neat," conditions can be employed, especially in reactions assisted by microwave irradiation, which can accelerate reaction times and improve yields. orientjchem.orgnih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is a critical step in transitioning a synthetic route from laboratory scale to industrial production. This process involves systematically varying parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact. semanticscholar.org For a multi-step synthesis of this compound, each step must be individually optimized.

Key parameters for optimization include temperature, pressure, reaction time, catalyst loading, and reactant concentration. researchgate.net For example, in a potential catalytic reduction step, the choice of catalyst (e.g., Pd, Pt, Ni), catalyst loading, hydrogen pressure, and temperature would be meticulously studied to achieve complete conversion with minimal side-product formation. The use of high-throughput screening and machine learning algorithms is an emerging trend to accelerate the discovery of optimal conditions by exploring a vast parameter space efficiently. semanticscholar.org

Purification methods are also a focus of optimization. An ideal process would yield a product of sufficient purity that it can be telescoped into the next step without isolation, or can be purified by simple, green methods like crystallization rather than chromatography. mdpi.com The table below outlines typical parameters that would be optimized for a key synthetic transformation.

Reaction Step Key Parameters for Optimization Objective
Catalytic HydrogenationCatalyst type, catalyst loading, hydrogen pressure, temperature, solvent, reaction time.Maximize yield and purity, minimize reaction time and catalyst cost.
Reductive AminationReducing agent, solvent, pH, temperature, reaction time.High conversion, minimize over-alkylation and side reactions.
Nucleophilic SubstitutionLeaving group, nucleophile concentration, solvent, temperature, phase-transfer catalyst.Improve reaction rate and yield, ensure regioselectivity.

Stereochemical Control in the Synthesis of Chiral Analogues (if applicable)

While this compound itself is achiral, the synthesis of chiral analogues, where the aminomethyl carbon becomes a stereocenter, is of significant interest, particularly in pharmaceutical applications. researchgate.net Achieving stereochemical control requires the use of asymmetric synthesis methodologies. researchgate.net

One powerful strategy is the use of chiral catalysts. For example, a copper-catalyzed enantioselective aza-Friedel–Crafts reaction between a phenol and an N-sulfonyl aldimine can produce chiral secondary benzylic amines with high enantioselectivity (up to 99% enantiomeric excess). nih.govnih.gov This approach could be adapted to synthesize chiral derivatives of this compound by starting with 5-fluorophenol and a suitable chiral ligand-metal complex.

Other methods for inducing stereochemistry include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct a reaction's stereochemical outcome. researchgate.net After the desired stereocenter is created, the auxiliary is removed. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another established technique for obtaining enantioenriched products. researchgate.net

Synthesis of Key Precursors and Synthetic Intermediates

The synthesis of this compound relies on the availability of appropriately functionalized precursors. The key fragments are a fluorinated phenol ring and a benzylic amine.

Pathways to Fluorinated Phenols with Appropriate Substitution Patterns

Several methods exist for the synthesis of fluorinated phenols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One common approach is through the diazotization of a fluoroaniline, followed by hydrolysis of the diazonium salt. guidechem.comkaibangchem.com For example, 3-fluoroaniline (B1664137) could be converted to a diazonium salt and subsequently hydrolyzed to produce 3-fluorophenol. Another strategy involves the oxidation of fluorophenylboronic acids, which can be prepared from the corresponding fluorobromobenzene via a Grignard reaction followed by reaction with a borate (B1201080) ester. google.com

Direct fluorination of phenols is also possible, though controlling regioselectivity can be challenging. tandfonline.com Reagents like xenon difluoride or acetyl hypofluorite (B1221730) have been used for the selective fluorination of protected phenols. tandfonline.com For instance, 2,6-di-tert-butylphenol (B90309) can be fluorinated at the para-position, and subsequent removal of the bulky tert-butyl groups yields 4-fluorophenol. tandfonline.com

Synthetic Method Starting Material Key Reagents Product Example
Diazotization-HydrolysisFluoroanilineNaNO₂, H₂SO₄; H₂O, heat3,5-Difluorophenol kaibangchem.com
Grignard/Boronic Acid RouteFluorobromobenzeneMg, Boric acid ester; H₂O₂, H⁺Fluorophenol google.com
Direct FluorinationProtected Phenol (e.g., 2,6-di-tert-butylphenol)Xenon difluoride; AlCl₃4-Fluorophenol tandfonline.com

Derivatization of Amines and Phenols for Subsequent Coupling Reactions

In a multi-step synthesis, it is often necessary to protect or activate the amine and phenol functional groups. The phenolic hydroxyl group can be converted into an ester or ether to prevent it from interfering with subsequent reactions. nih.govlibretexts.org This is particularly important if strong bases or nucleophiles are used.

Amines are frequently derivatized for protection or to enhance their reactivity in specific coupling reactions. nih.gov For example, primary and secondary amines can react with acyl chlorides to form amides. libretexts.org This derivatization can make the amine group compatible with a wider range of reaction conditions. For analytical purposes or to facilitate separation, amines can be reacted with specific tagging reagents. sigmaaldrich.com In the context of building the final molecule, a precursor amine might be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or a tosylamide, which can be removed in a later step.

Formation of Benzylic Amines and their Functionalization

The formation of the benzylic amine is a key step in the synthesis of this compound. A classic method is the ammonolysis of a benzyl halide, where a benzyl chloride or bromide is reacted with a large excess of ammonia. google.com A more controlled approach is the reductive amination of a corresponding benzaldehyde. This involves reacting the aldehyde with ammonia or an ammonia equivalent to form an imine, which is then reduced in situ to the amine.

Alternatively, benzylic amines can be synthesized via the N-alkylation of an amine with a benzylic alcohol, often through a "borrowing hydrogen" methodology catalyzed by transition metals like manganese or iridium. organic-chemistry.orgorganic-chemistry.org This method is atom-economical as it produces water as the only byproduct. The direct coupling of phenols with amines has also been developed, offering a more direct route to aryl amines. sci-hub.st A plausible pathway to this compound could involve the formylation of a protected 5-fluorophenol at the ortho position, followed by reductive amination and deprotection.

Theoretical and Computational Investigations of 2 Aminomethyl 5 Fluorophenol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the behavior of molecules. These studies on 2-(Aminomethyl)-5-fluorophenol (B2428389) reveal key aspects of its stability, electron distribution, and potential for intermolecular interactions.

Conformational Analysis and Tautomerism

The flexibility of the aminomethyl side chain in this compound allows for multiple conformational isomers. Computational analysis can predict the relative energies of these conformers, identifying the most stable three-dimensional arrangements. These studies typically involve rotating the C-C and C-N bonds of the side chain to map the potential energy surface. The global minimum on this surface corresponds to the most populated conformation in the gas phase.

Furthermore, the presence of the hydroxyl and amino groups raises the possibility of tautomerism. Theoretical calculations can assess the relative stabilities of different tautomeric forms, such as the potential for proton transfer from the phenolic oxygen to the amino nitrogen, resulting in a zwitterionic structure. The energy difference between the neutral and zwitterionic forms provides insight into the likelihood of this equilibrium.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the energy and spatial distribution of these orbitals can be calculated.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.87
LUMO-0.24
HOMO-LUMO Gap5.63

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map of this compound would illustrate regions of negative potential, typically associated with electronegative atoms like oxygen, nitrogen, and fluorine, which are prone to electrophilic attack. Conversely, regions of positive potential, usually around hydrogen atoms, indicate sites for nucleophilic attack. This analysis is crucial for understanding hydrogen bonding capabilities and other non-covalent interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT studies on this compound can provide a wealth of information, from predicting spectroscopic data to modeling reaction mechanisms.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus.

IR: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which can predict the absorption wavelengths in an ultraviolet-visible (UV-Vis) spectrum.

Table 2: Predicted Spectroscopic Data for this compound using DFT

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (ppm) - OH9.5
¹H NMRChemical Shift (ppm) - NH₂3.8
¹³C NMRChemical Shift (ppm) - C-OH155.2
IRVibrational Frequency (cm⁻¹) - O-H stretch3650
IRVibrational Frequency (cm⁻¹) - N-H stretch3400, 3300
UV-Visλmax (nm)285

Note: These values are illustrative and depend on the specific DFT functional and basis set employed.

Reaction Pathway Modeling and Transition State Analysis

DFT is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, DFT can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. By analyzing the geometry and electronic structure of the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Energetic Studies of Intermolecular Interactions (e.g., hydrogen bonding)

The intermolecular interactions of this compound are a complex interplay of various forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. Computational studies on analogous molecules, such as substituted phenols, provide a framework for understanding the energetic contributions of these interactions. The presence of a hydroxyl group, an aminomethyl group, and a fluorine atom on the aromatic ring allows for a variety of intermolecular hydrogen bonding scenarios.

The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms, as well as the fluorine atom, can act as hydrogen bond acceptors. The strength of these hydrogen bonds is influenced by the electronic effects of the substituents on the phenol (B47542) ring. For instance, electron-donating groups generally decrease the O-H bond dissociation enthalpy (BDE), making the hydroxyl group a stronger hydrogen bond donor. Conversely, electron-withdrawing groups tend to increase the O-H BDE. In the case of this compound, the aminomethyl group is electron-donating, while the fluorine atom is electron-withdrawing. Their combined effect on the O-H BDE would determine the hydrogen bond donating capacity of the hydroxyl group.

Density Functional Theory (DFT) calculations on a series of substituted phenols have provided insights into the O-H bond dissociation enthalpies, which correlate with hydrogen bonding strength. mdpi.comresearchgate.net These studies indicate that substituents significantly modulate the energetics of the O-H bond. mdpi.comnist.gov For example, the BDE of the O-H bond in para-aminophenol is significantly lower than that of phenol, indicating a stronger hydrogen bond donating ability. mdpi.com Conversely, a fluorine substituent can have a more complex effect.

The following table, constructed from DFT calculation data on substituted phenols, illustrates the influence of different substituents on the O-H bond dissociation enthalpy (BDE), which is a key factor in determining hydrogen bond strength.

Substituent at para-positionCalculated O-H BDE (kcal/mol)Change in BDE relative to Phenol (kcal/mol)
-H (Phenol)87.50.0
-NH277.9-9.6
-F85.4-2.1
-CH385.1-2.4
-NO291.7+4.2

This data is based on (RO)B3LYP/6-311++G(2df,2p) level calculations on para-substituted phenols and is intended to be illustrative of the electronic effects of substituents on the O-H bond strength. mdpi.comresearchgate.net

Molecular Dynamics and Simulation Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C bond connecting the aminomethyl group to the phenol ring and the C-O bond of the hydroxyl group. These rotations give rise to different conformers with varying energies and populations.

One of the key conformational features is the potential for an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the aminomethyl group. The formation of this hydrogen bond would lead to a more rigid, cyclic-like conformation. The stability of this intramolecularly hydrogen-bonded conformer relative to other conformers where the functional groups are oriented away from each other would depend on the balance of the energetic gain from the hydrogen bond and any steric strain introduced.

The nature of the chemical environment is expected to significantly influence the conformational equilibrium. In the gas phase or in non-polar solvents, the intramolecular hydrogen bond is likely to be more stable as it satisfies a hydrogen bonding interaction without competition from solvent molecules. In protic or polar solvents, solvent molecules can compete for hydrogen bonding with the hydroxyl and amino groups, potentially disrupting the intramolecular hydrogen bond and favoring more extended conformations.

The behavior of this compound in solution is critically dependent on the nature of the solvent. MD simulations of analogous molecules in aqueous environments have highlighted the importance of explicit solvent interactions in determining molecular conformation and dynamics. rsc.orgrsc.orgresearchgate.net

In aqueous solution, water molecules will form a hydration shell around the polar functional groups of this compound. The hydroxyl and aminomethyl groups will act as both hydrogen bond donors and acceptors to the surrounding water molecules. The fluorine atom, while having a hydrophobic character at the C-F site, will also influence the local water structure. rsc.orgresearchgate.net The dynamic exchange of hydrogen bonds between the solute and solvent molecules will be a key feature of its behavior in water.

The following table summarizes the expected influence of different solvent environments on the conformational preferences of this compound, based on general principles of solute-solvent interactions and studies of related molecules.

Solvent EnvironmentExpected Predominant ConformationKey Solute-Solvent Interactions
Gas Phase / Non-polar (e.g., Hexane)Intramolecularly hydrogen-bondedMinimal; intramolecular forces dominate
Aprotic Polar (e.g., DMSO)A mixture of intramolecularly hydrogen-bonded and solvated conformersSolvent acts as a hydrogen bond acceptor
Protic Polar (e.g., Water, Methanol)Extended, solvated conformersCompetitive hydrogen bonding with solvent as both donor and acceptor

The balance between intramolecular and intermolecular hydrogen bonding will dictate the conformational ensemble of this compound in a given solvent. This, in turn, will influence its physicochemical properties, such as solubility and reactivity. Computational studies, such as Quantum Mechanical/Molecular Mechanics (QM/MM) simulations, could provide a more detailed and quantitative understanding of these solvent effects. rsc.org

Applications of 2 Aminomethyl 5 Fluorophenol As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Scaffolds

The unique combination of reactive functional groups in 2-(Aminomethyl)-5-fluorophenol (B2428389) makes it an attractive starting material for the synthesis of more elaborate molecular frameworks, including heterocyclic systems and advanced materials.

While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motifs are analogous to those found in well-established auxiliaries used in asymmetric synthesis. wikipedia.orgnumberanalytics.comsigmaaldrich.comnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered. sigmaaldrich.com

The potential of this compound in this context lies in its ortho-amino alcohol-like structure. Following resolution to obtain a single enantiomer, the chiral aminomethylphenol could be N-acylated and used to control the stereochemistry of reactions such as enolate alkylations or aldol (B89426) additions, similar to the principles governing Evans oxazolidinones or Schöllkopf auxiliaries. nih.govbiosynth.com The fluorine atom could further influence the stereochemical outcome through steric and electronic effects. The development of synthetic routes to enantiopure this compound would be the first critical step toward exploring this potential application.

Macrocyclic compounds are large ring structures that are of significant interest in host-guest chemistry, catalysis, and as therapeutic agents. nih.gov The bifunctional nature of this compound makes it an excellent candidate for inclusion in macrocyclization reactions. The primary amine can readily undergo condensation with aldehydes or acylation with diacyl chlorides, while the phenolic oxygen can participate in etherification reactions.

By reacting this compound with a di-electrophilic linker (e.g., a dialdehyde (B1249045) or a diacyl halide), it can be incorporated as a rigid, aromatic segment into a larger macrocyclic framework. researchgate.net For instance, condensation with a dicarbonyl compound could lead to the formation of Schiff base macrocycles, which are renowned for their ability to coordinate metal ions. The fluorine substituent would be expected to modulate the electronic properties and conformation of the macrocycle, potentially fine-tuning its binding selectivity and strength for specific guests or metal ions. scirp.org

The functional groups present in this compound suggest its utility as a monomer for the synthesis of specialty polymers. Both the amine and phenol (B47542) moieties can participate in polymerization reactions. For example, oxidative polymerization of aminophenols can lead to the formation of polyaminophenols, a class of conducting polymers with interesting redox properties.

The incorporation of a fluorine atom into the polymer backbone would likely enhance several material properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. A polymer derived from this compound could therefore exhibit a valuable combination of conductivity (from the polyaniline-like backbone) and the properties imparted by fluorination, making it a candidate for applications in coatings, sensors, or electronic devices.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgorganic-chemistry.orgcaltech.edu This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of diverse compounds. nih.gov The structure of this compound is well-suited for participation in several key MCRs.

The primary amine group allows it to act as the amine component in cornerstone MCRs such as the Mannich and Ugi reactions. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

Mannich Reaction: In a Mannich reaction, an amine, an aldehyde (like formaldehyde), and a compound with an active proton react to form a β-amino carbonyl compound, known as a Mannich base. nih.govbyjus.com this compound could serve as the amine component, reacting with an aldehyde and a ketone to generate complex fluorinated amino-ketones.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov Using this compound as the amine input would lead to complex peptide-like structures containing a fluorinated aromatic moiety.

Ugi-Smiles Reaction: A variation of the Ugi reaction, the Ugi-Smiles reaction, uses a phenol instead of a carboxylic acid. organic-chemistry.org In this case, this compound could potentially serve as the phenol component, leading to the formation of N-aryl amine products.

The ability to participate in these reactions makes this compound a valuable building block for generating molecular diversity, enabling the rapid synthesis of libraries of complex fluorinated molecules for biological screening.

Potential Multi-Component Reaction Role of this compound Reactants Product Type
Mannich ReactionAmine ComponentAldehyde, Ketoneβ-Amino-carbonyl compound
Ugi ReactionAmine ComponentAldehyde, Carboxylic Acid, Isocyanideα-Acylamino-carboxamide
Ugi-Smiles ReactionPhenol ComponentAldehyde, Amine, IsocyanideN-Aryl Amine Derivative

Design and Synthesis of Ligands for Coordination Chemistry

The arrangement of the hydroxyl and aminomethyl groups on the aromatic ring of this compound makes it a classic bidentate ligand scaffold, capable of binding to a variety of metal ions.

The term chelation refers to the binding of a single ligand to a central metal atom at two or more points, forming a stable ring structure. ebi.ac.uk The ortho-aminomethylphenol scaffold is a well-established N,O-bidentate chelating agent. The phenolic oxygen, upon deprotonation, and the nitrogen of the aminomethyl group can coordinate to a metal ion to form a stable six-membered chelate ring.

The presence of the fluorine atom at the para-position relative to the aminomethyl group is expected to have a significant electronic influence on the ligand's properties. Fluorine is a highly electronegative element and acts as an electron-withdrawing group through induction. nih.govnih.gov This effect would decrease the electron density on the aromatic ring and, consequently, lower the pKa of the phenolic proton, making it more acidic. The reduced basicity of the phenolate (B1203915) oxygen could affect the stability and redox potential of the resulting metal complexes. nih.gov This modulation of electronic properties is a key strategy in the rational design of metal complexes with specific catalytic or biological activities. nih.gov

Metal Ion Potential Coordination Geometry Potential Applications
Cu(II)Square Planar, OctahedralCatalysis, Model Complexes
Ni(II)Square Planar, OctahedralCatalysis, Magnetic Materials
Fe(III)OctahedralModel Complexes for Bioinorganic Systems
Zn(II)TetrahedralFluorescent Sensors
Pd(II)Square PlanarCross-Coupling Catalysis

Synthesis of Monodentate, Bidentate, and Polydentate Ligands

The presence of both an amino and a hydroxyl group in this compound makes it an excellent precursor for the synthesis of various types of ligands. These functional groups can act as donor sites for coordination with metal ions.

Monodentate Ligands: While the inherent structure of this compound allows for at least bidentate coordination, it can be chemically modified to act as a monodentate ligand. For instance, protection of either the amino or the hydroxyl group would leave a single coordination site available. However, the true strength of this molecule lies in its ability to form multidentate ligands.

Bidentate Ligands: The most straightforward application of this compound in ligand synthesis is to utilize the nitrogen of the aminomethyl group and the oxygen of the phenolic group as the two coordinating atoms. This N,O-bidentate coordination is common in the formation of stable chelate rings with transition metals. A widely used method to create more complex bidentate ligands is through the formation of Schiff bases. The condensation reaction of the primary amine in this compound with various aldehydes or ketones results in Schiff base ligands with an imine nitrogen and the phenolic oxygen as the coordination sites.

Polydentate Ligands: The reactivity of the aminomethyl and hydroxyl groups allows for the construction of more complex polydentate ligands. For example, the amino group can be further functionalized by reacting it with molecules containing additional donor atoms. This can lead to the formation of tri-, tetra-, or even higher polydentate ligands capable of forming highly stable complexes with metal ions.

Coordination Modes with Transition and Main Group Metals

Ligands derived from this compound can coordinate to a variety of transition and main group metals through different modes. The specific coordination is influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The most common coordination mode involves the deprotonated phenolic oxygen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring. This bidentate N,O-coordination is frequently observed in complexes with transition metals like copper(II), nickel(II), and cobalt(II). The fluorine substituent on the phenyl ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

While less common, coordination involving only the nitrogen or the oxygen atom is also possible, particularly if one of the groups is sterically hindered or electronically deactivated. In the case of polydentate ligands synthesized from this compound, the coordination can be more intricate, involving additional donor atoms and potentially leading to the formation of polynuclear complexes where the ligand bridges multiple metal centers.

Role in the Synthesis of Chemical Probes and Analytical Reagents

The unique combination of a fluorophore-like phenolic structure and reactive functional groups makes this compound an attractive starting material for the development of specialized chemical probes and analytical reagents.

Precursor for Fluorescent Tags and Labels

The inherent fluorescence of the phenol ring, which can be modulated by the fluorine substituent, makes this compound a potential core structure for fluorescent tags. The aminomethyl group provides a convenient handle for covalent attachment to biomolecules such as proteins or nucleic acids. umn.edu By reacting the amine with activated esters, isothiocyanates, or other suitable functional groups on a target molecule, a stable fluorescent label can be introduced. The fluorine atom can enhance the photostability and influence the spectral properties of the resulting fluorophore.

Derivatization Reagents for Advanced Analytical Techniques

In analytical chemistry, derivatization is often employed to improve the detectability and separation of analytes in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). The amino group of this compound can be reacted with analytes containing functional groups like carboxylic acids or carbonyls to form stable derivatives. The introduction of the fluorinated phenyl ring can enhance the detectability of these derivatives, for example, by using a fluorescence detector in HPLC. While specific applications of this compound as a derivatization reagent are not extensively documented, its structural features make it a promising candidate for such applications.

pH-Sensitive Probes and Indicators

A notable application of fluorinated aminophenol derivatives lies in the development of pH-sensitive probes. Research has shown that fluorinated o-aminophenol derivatives can be used for the measurement of intracellular pH. rsc.org For instance, a derivative of 2-amino-5-fluorophenol, N-ethyl-5-fluoro-2-aminophenol N,O-diacetate (5F NEAP), has been synthesized and shown to exhibit pH-dependent changes in its 19F NMR spectrum. rsc.org This property allows for the non-invasive monitoring of pH within biological systems. The fluorine atom serves as a sensitive NMR probe, and its chemical shift is influenced by the protonation state of the nearby amino and hydroxyl groups, which in turn is dependent on the pH of the environment. The introduction of fluorine can also be used to create ratiometric fluorescent pH indicators, where the ratio of fluorescence intensities at two different wavelengths changes with pH, providing a more robust measurement. nih.govresearchgate.net

Future Research Directions and Outlook for 2 Aminomethyl 5 Fluorophenol

Exploration of Undiscovered Reactivity Patterns

The inherent functionality of 2-(Aminomethyl)-5-fluorophenol (B2428389) presents a fertile ground for investigating novel chemical transformations. The ortho-positioning of the aminomethyl and hydroxyl groups makes it an ideal precursor for the synthesis of heterocyclic compounds, such as fluorinated benzoxazoles, which are of significant interest in medicinal chemistry. Future research will likely focus on exploiting the interplay between the electron-withdrawing fluorine atom and the electron-donating amino and hydroxyl groups to control regioselectivity in electrophilic aromatic substitution reactions.

Further areas of exploration include:

Novel Cyclization Reactions: Investigating new catalytic systems to promote intramolecular cyclization, leading to the formation of unique heterocyclic scaffolds.

Advanced Derivatization: Utilizing the primary amine and phenolic hydroxyl group for novel derivatization strategies, such as multicomponent reactions, to rapidly build molecular complexity.

C-H Activation: Exploring modern synthetic methods, including transition-metal-catalyzed C-H activation at the positions adjacent to the existing functional groups, to introduce new functionalities and construct more complex molecules.

Polymerization Monomer: Investigating its potential as a monomer in polycondensation reactions to create novel polymers with unique properties imparted by the fluorine atom.

Development of Highly Sustainable and Efficient Synthetic Routes

The increasing emphasis on environmental responsibility in the chemical industry necessitates the development of green and sustainable synthetic pathways. Traditional multi-step syntheses often rely on hazardous reagents, toxic solvents, and energy-intensive conditions, resulting in significant waste generation. Future research will be directed towards creating more eco-friendly and economically viable methods for producing this compound and its derivatives.

Key strategies for sustainable synthesis include:

Biocatalysis: Employing enzymes, such as transaminases or oxidases, in the synthetic route can offer high selectivity under mild reaction conditions, often in aqueous media. Chemoenzymatic approaches provide a greener alternative to traditional chemical methods.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes. This technology can reduce reaction times and energy consumption.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5-fluorophenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-fluoro-2-hydroxybenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Optimization involves adjusting pH (6–7), temperature (60–70°C), and reaction time (12–24 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC .

Q. How can researchers ensure purity and characterize this compound?

  • Methodological Answer : Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol). Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) . Structural characterization employs 1^1H/13^{13}C NMR (DMSO-d6), FT-IR (amine N-H stretch ~3300 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C. Spills should be absorbed with diatomaceous earth and decontaminated with ethanol . Dispose of waste per EPA guidelines (e.g., incineration for organic amines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols. Compare IC50_{50} values across multiple cell lines (e.g., HEK293, HeLa) and control for batch-to-batch variability in compound purity . Meta-analysis of literature should account for solvent effects (DMSO vs. saline) and assay endpoints .

Q. What strategies are effective for studying the compound’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer : Use transgenic neuronal cultures (e.g., Aβ-expressing SH-SY5Y cells) and assess neuroprotection via MTT assay and caspase-3 activity. Pair with siRNA knockdown of putative targets (e.g., NMDA receptors) to confirm specificity. In vivo models (e.g., zebrafish or murine Aβ-injection) require dosing optimization (1–10 mg/kg, IP) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD_D) and MD simulations (GROMACS) for stability .

Data Analysis & Compliance

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer : Use GC-MS (HP-5MS column, He carrier gas) for volatile impurities and LC-MS/MS (ESI+ mode) for non-volatile residues. Quantify limits of detection (LOD < 0.1%) per ICH Q3A guidelines .

Q. How can researchers comply with regulatory requirements when using this compound in preclinical studies?

  • Methodological Answer : Follow FDA Good Laboratory Practice (GLP) for toxicity studies (acute: OECD 423; chronic: 90-day rodent). Submit data to REACH for EU compliance and consult NIOSH guidelines for occupational exposure limits (8-hour TWA < 1 mg/m3^3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.